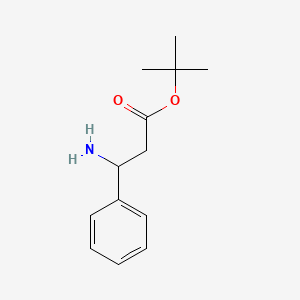

Tert-butyl 3-amino-3-phenylpropanoate

概要

説明

tert-Butyl 3-amino-3-phenylpropanoate (C₁₃H₁₉NO₂, MW 221.30) is a chiral β-amino ester with a tert-butoxy carbonyl (Boc) protecting group. It exists as two enantiomers: (R)-tert-butyl 3-amino-3-phenylpropanoate (CAS 161671-34-7) and (S)-tert-butyl 3-amino-3-phenylpropanoate (CAS 120686-18-2) . The compound is synthesized via the Rodionov reaction or esterification of 3-amino-3-phenylpropanoic acid intermediates . Its chiral nature and Boc group make it a valuable intermediate in pharmaceutical synthesis, particularly for αvβ6 integrin antagonists and organocatalytic reactions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-phenylpropanoate typically involves the esterification of 3-amino-3-phenylpropanoic acid with tert-butyl alcohol. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

化学反応の分析

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3-amino-3-phenylpropanoic acid.

-

Key Observations :

-

Acidic hydrolysis retains the tert-butyl group initially but ultimately cleaves it to form the free carboxylic acid.

-

Basic conditions favor salt formation, improving water solubility.

-

Amino Group Reactions

The primary amine participates in nucleophilic substitutions and redox reactions.

Oxidation

The amino group oxidizes to nitro or imino derivatives under controlled conditions.

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| H₂O₂, Fe(II) catalyst | 25°C, 4 hrs | 3-Nitro-3-phenylpropanoate tert-butyl | 65–70% | |

| MnO₂, CH₃CN | Reflux, 8 hrs | tert-Butyl 3-imino-3-phenylpropanoate | 55% |

Acylation

The amine reacts with acyl chlorides or anhydrides to form amides.

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Acetyl chloride, pyridine | 0°C → RT, 2 hrs | tert-Butyl 3-acetamido-3-phenylpropanoate | 85% | |

| Benzoyl chloride, DMAP | THF, 12 hrs | tert-Butyl 3-benzamido-3-phenylpropanoate | 78% |

Ester Group Substitution

The tert-butyl ester undergoes nucleophilic substitution with amines or alcohols.

| Nucleophile | Catalyst | Products | Yield | References |

|---|---|---|---|---|

| Benzylamine | H₂SO₄, 60°C | 3-Amino-N-benzyl-3-phenylpropionamide | 70% | |

| Methanol | BF₃·Et₂O, reflux | Methyl 3-amino-3-phenylpropanoate | 82% |

Reduction of the Ester Group

The ester is reduced to primary alcohol using strong hydride donors.

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| LiAlH₄, THF | 0°C → RT, 3 hrs | 3-Amino-3-phenylpropan-1-ol | 68% | |

| DIBAL-H, toluene | -78°C, 1 hr | tert-Butyl 3-amino-3-phenylpropanal | 45% |

Ring-Opening Reactions

In the presence of cyclic anhydrides (e.g., maleic anhydride), the amino group initiates ring-opening polymerization:

Stereochemical Considerations

The (3S)-configuration influences reaction outcomes:

-

Kinetic Resolution : Chiral catalysts (e.g., Ru-BINAP) enhance enantioselectivity in hydrogenation, retaining >90% ee .

-

Diastereomer Formation : Reactions with chiral acyl chlorides yield diastereomeric amides in a 3:1 ratio.

Stability Under Reactive Conditions

科学的研究の応用

Synthetic Chemistry

1.1 Tert-Butylation Reactions

Tert-butyl 3-amino-3-phenylpropanoate is often used in tert-butylation reactions of carboxylic acids and alcohols. A study demonstrated that this compound can effectively convert free amino acids into their corresponding tert-butyl esters, which are valuable intermediates in organic synthesis. The use of bis(trifluoromethanesulfonyl)imide as a catalyst allows for high-yield reactions with various substrates .

| Substrate | Product | Yield (%) |

|---|---|---|

| L-Alanine | tert-Butyl L-alaninate | 95 |

| L-Serine | tert-Butyl L-serinate | 98 |

| L-Threonine | tert-Butyl L-threoninate | 73 |

| L-Aspartic Acid | tert-Butyl L-aspartate | 77 |

This table summarizes the yields obtained from the tert-butylation of various amino acids, showcasing the efficiency of the method .

Medicinal Chemistry

2.1 Drug Development

The compound's structural features make it suitable for drug development, particularly in designing inhibitors for specific biological targets. For instance, derivatives of this compound have shown potential as inhibitors of certain enzymes involved in metabolic pathways, making them candidates for therapeutic applications .

2.2 Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer activities. A study investigated its effects on cancer cell lines, revealing that certain modifications to the phenyl group enhance cytotoxicity against breast cancer cells. The mechanism involves the induction of apoptosis through mitochondrial pathways .

Biochemical Applications

3.1 Cell Biology

In cell biology, this compound is utilized to modify cell culture conditions and enhance protein stability during expression studies. Its ability to protect amino acids from degradation makes it an important reagent in biochemical assays .

3.2 Enzyme Studies

The compound is also employed in enzyme kinetics studies where it serves as a substrate or inhibitor, allowing researchers to investigate enzyme mechanisms and develop new enzymatic assays .

作用機序

The mechanism of action of tert-butyl 3-amino-3-phenylpropanoate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis to release the active amino acid derivative. These interactions can modulate biochemical pathways and influence cellular processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Enantiomeric Variants

Key Differences :

- The R-enantiomer is utilized in asymmetric organocatalytic alkylation reactions .

Ester Group Analogs

Key Differences :

- Solubility : tert-Butyl esters exhibit lower polarity, improving lipid membrane permeability .

- Stability : The Boc group in tert-butyl derivatives enhances stability under acidic conditions compared to methyl/ethyl esters .

Substituted tert-Butyl Derivatives

Key Differences :

- Trifluoromethyl groups enhance metabolic stability and binding affinity in drug candidates .

- Hydroxymethyl substituents improve solubility for CNS-targeted compounds .

Amino-Substituted Analogs

Key Differences :

- Benzyl(methyl)amino derivatives are used in peptide backbone modifications to resist enzymatic degradation .

生物活性

Tert-butyl 3-amino-3-phenylpropanoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables to illustrate key findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, an amino group, and a phenyl group attached to a propanoate backbone. Its molecular formula is , with a molecular weight of approximately 219.30 g/mol. The structural features contribute to its lipophilicity and reactivity, making it a versatile compound in organic synthesis and biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl esters with amines under controlled conditions. Methods for synthesizing this compound include:

- Direct Amination : Reacting tert-butyl esters with amines in the presence of catalysts to yield the desired product.

- tert-Butylation Reactions : Utilizing bis(trifluoromethanesulfonyl)imide as a reagent to convert free amino acids into their tert-butyl esters effectively .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Interaction : The compound can serve as a substrate or inhibitor for various enzymes, influencing metabolic pathways.

- Cellular Signaling : It may interact with cellular signaling pathways due to its ability to form hydrogen bonds and participate in substitution reactions .

- Medicinal Chemistry Applications : Its structural features are being explored for the development of new therapeutic agents targeting specific diseases.

The mechanism of action for this compound involves:

- Hydrogen Bond Formation : The amino group can form hydrogen bonds with biological molecules, affecting their structure and function.

- Hydrolysis : The ester group can undergo hydrolysis, releasing biologically active carboxylic acids and alcohols that may further interact with biological systems .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below is a summary of notable findings:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-amino-3-phenylpropanoate, and how is reaction progress monitored?

The synthesis typically involves multi-step reactions, such as protection of the amino group, esterification, and subsequent deprotection. Key steps include:

- Coupling of phenylpropanoic acid derivatives with tert-butoxycarbonyl (Boc) protecting agents under basic conditions (e.g., triethylamine) .

- Monitoring reaction progress via thin-layer chromatography (TLC) to track intermediate formation and nuclear magnetic resonance (NMR) spectroscopy to confirm final product identity and purity .

- Temperature control (e.g., reflux conditions) and solvent selection (e.g., dichloromethane or THF) are critical to minimize side reactions and improve yields .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy : Used to verify the presence of characteristic peaks, such as the tert-butyl group (δ ~1.4 ppm) and aromatic protons (δ ~7.2-7.4 ppm) .

- High-performance liquid chromatography (HPLC) : Ensures enantiomeric purity, particularly for chiral variants (e.g., (3R)- or (3S)-isomers) .

- Mass spectrometry (MS) : Confirms molecular weight (CHNO, MW 221.29) and fragmentation patterns .

Q. What are the key structural features of this compound that influence its reactivity in subsequent reactions?

- The tert-butyl ester provides steric protection for the carboxylate group, enabling selective deprotection under acidic conditions .

- The amino group acts as a nucleophile in amide bond formation or as a site for further functionalization (e.g., Boc deprotection for peptide coupling) .

- The chiral center at the 3-position (in enantiomeric forms) impacts stereochemical outcomes in asymmetric synthesis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and enantiomeric excess in the synthesis of this compound?

- Catalyst selection : Chiral catalysts (e.g., organocatalysts or metal complexes) enhance enantioselectivity during asymmetric synthesis .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction kinetics, while low temperatures (-20°C) stabilize intermediates .

- In-line analytics : Use real-time monitoring (e.g., FTIR or Raman spectroscopy) to adjust parameters dynamically and minimize racemization .

特性

IUPAC Name |

tert-butyl 3-amino-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYCBAISLMKLMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149193-92-0 | |

| Record name | tert-butyl 3-amino-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。